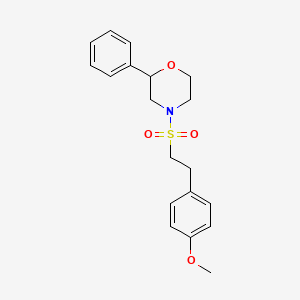

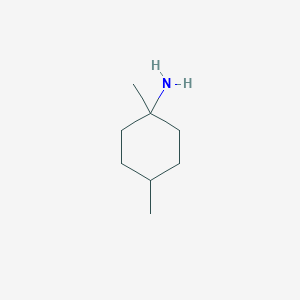

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

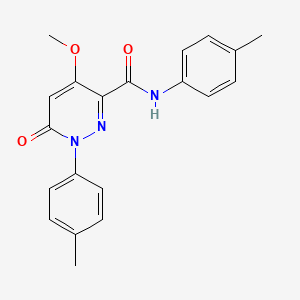

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” is a compound that contains the 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif . THIQ is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

The synthesis of C(1)-substituted THIQs has been achieved through various methods. Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .

Chemical Reactions Analysis

The chemical reactions involving THIQs often involve the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of the iminium intermediate (exo/endo isomerization) are highlighted .

Aplicaciones Científicas De Investigación

Synthetic Methodologies

Tandem Cyclization Reactions : Tandem cyclization-[3+3] cycloaddition reactions involving 2-alkynylbenzaldoximes have been developed, providing a method for the synthesis of tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines (Ding, Wang, & Wu, 2009). This methodology could potentially be applied to the synthesis of related compounds, including "N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide".

Catalyzed Coupling Reactions : Research on rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has highlighted the synthesis of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries (Wu et al., 2017). Such methodologies could offer routes to modify or synthesize analogs of the compound in focus.

Pharmacological Investigations

Antipsychotic Agent Synthesis : Investigations into heterocyclic analogs of known antipsychotic agents have led to the discovery of compounds with potential antipsychotic activity, with emphasis on dopamine receptor antagonism (Norman et al., 1996). Given the structural similarity, the compound of interest could be investigated for similar pharmacological activities.

Cytotoxicity and QSAR Study : A study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives has evaluated their cytotoxicity against various cell lines, providing insights into the structure-activity relationship (Pingaew et al., 2013). This research suggests avenues for exploring the cytotoxic potential of "this compound".

Novel Allosteric Modulators : The discovery of novel classes of negative allosteric modulators of the dopamine D2 receptor through fragmentation of a bitopic ligand provides an example of how complex molecules can be designed to target specific receptor sites (Mistry et al., 2015). This approach could be relevant for designing derivatives of the specified compound with targeted pharmacological properties.

Propiedades

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-2-8-19(9-3-14)26(24,25)22-11-10-15-6-7-18(12-17(15)13-22)21-20(23)16-4-5-16/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRHHNJOOGPXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)

![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)